molecular formula C10H12N2O3S B1588761 N,N-dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide CAS No. 170565-89-6

N,N-dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide

Cat. No.: B1588761
CAS No.: 170565-89-6
M. Wt: 240.28 g/mol
InChI Key: SBULNBMWGLBIMA-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

N,N-dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

N,N-dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-12(2)16(14,15)8-3-4-9-7(5-8)6-10(13)11-9/h3-5H,6H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBULNBMWGLBIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431210
Record name 2-Oxo-2,3-dihydro-1H-indole-5-sulfonic acid dimethylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170565-89-6
Record name 2-Oxo-2,3-dihydro-1H-indole-5-sulfonic acid dimethylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 2.3 g of 5-chlorosulfonyl-2-oxindole in 10 mL of 2M dimethylamine in methanol was stirred at room temperature for 4 hours at which time a white solid was present. The precipitate was collected by vacuum filtration, washed with 5 mL of 1N sodium hydroxide and 5 mL of 1N hydrochloric acid and dried under vacuum at 40° C. overnight to give 1.9 g (79 % yield) of 5-dimethylaminosulfonyl-2-oxindole.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 2.3 g of 5-chlorosulfonyl-2-oxindole (O-17) in 10 mL of 2 M dimethylamine in methanol was stirred at room temperature for 4 hours at which time a white solid was present. The precipitate was collected by vacuum filtration, washed with 5 mL of 1 N sodium hydroxide and 5 mL of 1 N hydrochloric acid and dried under vacuum at 40° C. overnight to give 1.9 g (79% yield) of 5-dimethylaminosulfonyl-2-oxindole.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide
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N,N-dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide
Reactant of Route 3
N,N-dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide
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Reactant of Route 5
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N,N-dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide
Reactant of Route 6
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N,N-dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide

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